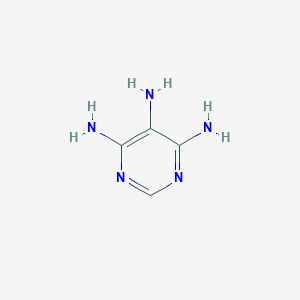

pyrimidine-4,5,6-triamine

Descripción

The exact mass of the compound 4,5,6-Triaminopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145059. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNBXFXEMHPGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate) | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10151996 | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-70-7 | |

| Record name | 4,5,6-Pyrimidinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,5,6-triyltriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6-TRIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHL9UQ3Q4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pyrimidine-4,5,6-triamine chemical properties

An In-depth Technical Guide to the Chemical Properties of Pyrimidine-4,5,6-triamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of various biologically active compounds, particularly purine derivatives.

Core Chemical Properties

This compound, also known as 4,5,6-triaminopyrimidine, is a stable, white crystalline solid at room temperature.[1] It has low solubility in water but exhibits good solubility in many organic solvents.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₅ | --INVALID-LINK-- |

| Molar Mass | 125.13 g/mol | --INVALID-LINK-- |

| Melting Point | 257 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 406.2 ± 40.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.512 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 5.60 ± 0.30 | --INVALID-LINK-- |

| LogP | -0.7768 | ChemScene |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of 4,6-diamino-5-nitrosopyrimidine.

Materials:

-

Wetted 4,6-diamino-5-nitrosopyrimidine

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Autoclave/Reaction column

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Load the wetted 4,6-diamino-5-nitrosopyrimidine into a suitable reaction column or autoclave.

-

Add methanol to the reaction vessel.

-

Carefully add the 5% palladium on carbon catalyst to the mixture.

-

Seal the reaction vessel and introduce a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction until completion.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Remove the methanol from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator).

-

The resulting this compound can often be used directly in subsequent reaction steps without further purification, with yields reported to be around 95%.

Purification by Recrystallization

If further purification is required, recrystallization can be employed. The choice of solvent is critical and may require some experimentation.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and the pyrimidine ring proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a nujol mull.

-

Expected Absorptions: Characteristic absorption bands are expected for N-H stretching of the amine groups, as well as C=C and C=N stretching vibrations of the pyrimidine ring.[2]

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Fragmentation: The mass spectrum will show the molecular ion peak. Fragmentation patterns may involve the loss of amine groups and cleavage of the pyrimidine ring.

Role in Synthesis: The Traube Purine Synthesis

This compound is a crucial building block in the Traube purine synthesis, a widely used method for constructing the purine ring system. This pathway is fundamental in the synthesis of various purine derivatives, which are of significant interest in drug discovery.

Caption: Workflow of the Traube purine synthesis.

Experimental Workflow: Synthesis of Purines

The following diagram illustrates a typical experimental workflow for the synthesis of purines using this compound as a starting material.

Caption: Experimental workflow for purine synthesis.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] Its primary application is in the construction of purine analogs, which are components of DNA and RNA and are known to interact with a variety of biological targets.[3] Consequently, derivatives of this compound are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[4] The ability to readily synthesize diverse purine libraries from this starting material makes it a valuable tool for lead discovery and optimization in drug development programs.

References

- 1. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyrimidine-4,5,6-triamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for pyrimidine-4,5,6-triamine, a crucial building block in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including purines, pteridines, and various kinase inhibitors. Its versatile structure, featuring multiple reactive amino groups on a pyrimidine core, makes it an essential scaffold for combinatorial chemistry and the development of novel therapeutic agents. This guide will focus on the most common and practical synthetic routes, providing detailed methodologies and comparative data.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through the reduction of a 5-substituted-4,6-diaminopyrimidine. The two main strategies involve the reduction of a 5-nitroso or a 5-nitro group.

Pathway 1: Reduction of 4,6-Diamino-5-nitrosopyrimidine

This is one of the most widely employed and efficient methods for the synthesis of this compound. The pathway involves two key steps: the nitrosation of 4,6-diaminopyrimidine followed by the reduction of the resulting 5-nitroso derivative.

Logical Workflow for Pathway 1

Caption: Synthesis of this compound via a 5-nitroso intermediate.

Step 1: Synthesis of 4,6-Diamino-5-nitrosopyrimidine

-

Principle: This reaction involves the electrophilic substitution at the electron-rich C5 position of the 4,6-diaminopyrimidine ring by a nitrosonium ion (NO+), which is generated in situ from sodium nitrite and an acid.

-

Procedure (Adapted from related syntheses):

-

In a suitable reaction vessel, dissolve 4,6-diaminopyrimidine in water.

-

Add a solution of sodium nitrite in water to the pyrimidine solution.

-

While stirring vigorously and maintaining the temperature at or below room temperature, slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) dropwise.

-

The reaction mixture will typically develop a distinct color (often red or deep purple) upon formation of the nitroso compound.

-

Continue stirring for a specified period to ensure complete reaction.

-

The solid 4,6-diamino-5-nitrosopyrimidine can be isolated by filtration, washed with cold water and ethanol, and then dried.

-

Step 2: Reduction of 4,6-Diamino-5-nitrosopyrimidine to this compound

Two highly effective reduction methods are commonly used:

-

Method A: Catalytic Hydrogenation

-

Principle: The nitroso group is reduced to an amino group using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

-

Procedure:

-

Charge a pressure reactor (autoclave) with wetted 4,6-diamino-5-nitrosopyrimidine, methanol as the solvent, and a catalytic amount of 5% palladium on carbon.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen and stir the reaction mixture at room temperature.

-

Monitor the reaction for the uptake of hydrogen.

-

Upon completion, vent the reactor and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. This product is often of sufficient purity for subsequent steps without further purification.

-

-

-

Method B: Chemical Reduction with Hydrazine Hydrate

-

Principle: Hydrazine hydrate, in the presence of a catalyst or under reflux, acts as a reducing agent to convert the nitroso group to an amine.

-

Procedure:

-

To a suspension of 4,6-diamino-5-nitrosopyrimidine in ethanol, add hydrazine hydrate.

-

The reaction can be performed at room temperature or with gentle heating.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

-

-

| Step | Reagents and Conditions | Reported Yield | Reference |

| Reduction | 4,6-diamino-5-nitrosopyrimidine, 5% Pd/C, H₂, Methanol, Room Temperature | 95% | [1] |

| Reduction | 4,6-diamino-5-nitropyrimidine, Hydrazine hydrate, Ethanol, 25°C | 93% | [1] |

Pathway 2: Reduction of 4,6-Diamino-5-nitropyrimidine

An alternative route involves the nitration of 4,6-diaminopyrimidine followed by the reduction of the 5-nitro group. This pathway is also effective, though the nitration step requires careful control of reaction conditions.

Logical Workflow for Pathway 2

Caption: Synthesis of this compound via a 5-nitro intermediate.

Step 1: Synthesis of 4,6-Diamino-5-nitropyrimidine

-

Principle: This reaction involves the electrophilic nitration of the 4,6-diaminopyrimidine ring at the C5 position using a strong nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid.

-

Procedure (Adapted from nitration of a similar substrate):

-

In a reaction vessel, carefully dissolve 4,6-diaminopyrimidine in concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add fuming nitric acid dropwise to the solution, maintaining a low temperature (e.g., 30-35°C).

-

After the addition is complete, allow the reaction to proceed for a specified time with continued stirring.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to complete the precipitation.

-

Isolate the solid 4,6-diamino-5-nitropyrimidine by filtration, wash thoroughly with water, and dry.

-

Step 2: Reduction of 4,6-Diamino-5-nitropyrimidine to this compound

-

Principle: The 5-nitro group is reduced to an amino group, typically through catalytic hydrogenation.

-

Procedure:

-

The procedure is analogous to the reduction of the 5-nitroso derivative (Pathway 1, Step 2, Method A).

-

Suspend 4,6-diamino-5-nitropyrimidine in a suitable solvent such as ethanol or methanol in a pressure reactor.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., Pd/C or Raney Nickel).

-

Pressurize the reactor with hydrogen and stir the mixture until the reaction is complete.

-

Work-up involves filtering the catalyst and removing the solvent to yield the desired triamine.

-

Detailed yield data for the direct reduction of 4,6-diamino-5-nitropyrimidine to this compound is less commonly reported in readily accessible literature compared to the nitroso route. However, the reduction of aromatic nitro groups to amines via catalytic hydrogenation is generally a high-yielding transformation.

Characterization Data

-

¹H NMR: The spectrum would be expected to show signals for the C2 proton of the pyrimidine ring and distinct signals for the protons of the three amino groups. The chemical shifts of the amino protons can be broad and may exchange with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹) and C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (125.13 g/mol ).

Conclusion

The synthesis of this compound is a well-established process with the reduction of 4,6-diamino-5-nitrosopyrimidine being the most documented and high-yielding approach. The experimental protocols provided in this guide, along with the comparative quantitative data, offer a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

References

An In-Depth Technical Guide to Pyrimidine-4,5,6-triamine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyrimidine-4,5,6-triamine, a key heterocyclic compound, and its derivatives, with a focus on their burgeoning role in modern drug discovery and development. This document elucidates the fundamental properties, synthesis, and biological significance of this scaffold, particularly as a potent inhibitor of Janus kinases (JAKs). Detailed experimental protocols for relevant biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and translational science.

Introduction to this compound

This compound, a substituted pyrimidine, serves as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique chemical architecture, characterized by three amino groups attached to the pyrimidine core, provides multiple points for chemical modification, enabling the generation of diverse compound libraries for drug screening.

CAS Number: 118-70-7[1]

Molecular Formula: C₄H₇N₅[1]

Molecular Weight: 125.13 g/mol [1]

The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is prevalent in a wide range of FDA-approved drugs, highlighting its therapeutic importance.[2] Derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of a nitroso-pyrimidine precursor.

Experimental Protocol: Synthesis of this compound[3]

Starting Material: 4,6-diamino-5-nitrosopyrimidine

Reagents and Equipment:

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Autoclave or a reaction vessel suitable for hydrogenation

-

Hydrogen gas source

-

Rotary evaporator

Procedure:

-

A reaction column is loaded with wetted 4,6-diamino-5-nitrosopyrimidine.

-

To an autoclave, add 400 mL of methanol and 4 g of 5% palladium on carbon catalyst.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the methanol is removed by evaporating the filtrate.

-

The resulting this compound can often be used directly in subsequent reaction steps without further purification, with a typical yield of around 95%.[3]

Role in Drug Development: Targeting the JAK-STAT Signaling Pathway

A significant area of interest for this compound derivatives is their potent and often selective inhibition of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a pivotal role in immune responses, inflammation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in numerous autoimmune diseases, myeloproliferative disorders, and cancers.

The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2. Pyrimidine-based inhibitors have been successfully developed to target specific JAK isoforms, offering therapeutic benefits.

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activity of selected pyrimidine derivatives against various JAK isoforms. The data highlights the structure-activity relationships, demonstrating how modifications to the pyrimidine scaffold can influence potency and selectivity.

| Compound ID | R1-Group | R2-Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

| Tofacitinib | - | - | 1.2 | 20 | 1.0 | [1] |

| Compound 11e | (structure) | (structure) | - | - | 2.1 | [5] |

| R507 (33) | (structure) | (structure) | (Potent) | (Selective over) | - | [4][6] |

| Compound 12a | (structure) | (structure) | 12.6 | >135 | - | [7] |

Note: Structures for R-groups are complex and can be found in the cited literature.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay[3][8][9]

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific JAK enzyme.

Materials:

-

Recombinant human JAK1, JAK2, or JAK3 enzyme

-

Kinase assay buffer

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compounds (pyrimidine derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Serially dilute the test compounds in DMSO and add to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer and add to each well.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add a 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be near the Kₘ for the specific JAK enzyme. Incubate for 60 minutes at room temperature.

-

Reaction Termination and Signal Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

References

- 1. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate | CoLab [colab.ws]

- 7. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structural Analysis of Pyrimidine-4,5,6-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-4,5,6-triamine is a heterocyclic organic compound of significant interest in medicinal chemistry due to its structural similarity to biologically important purines. As a substituted pyrimidine, it serves as a versatile scaffold for the synthesis of various therapeutic agents. This technical guide provides a comprehensive analysis of the structure of this compound. In the absence of publicly available experimental crystallographic and detailed spectroscopic data for the unsubstituted parent compound, this guide leverages computational chemistry to present a predicted structural and spectroscopic profile. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visual representation of the synthetic workflow.

Molecular Structure and Properties

This compound, with the chemical formula C₄H₇N₅, is an aromatic compound characterized by a pyrimidine ring substituted with three amino groups at positions 4, 5, and 6. The presence of these electron-donating amino groups significantly influences the electronic properties and reactivity of the pyrimidine core.

Predicted Structural Parameters

Due to the lack of experimental crystal structure data in publicly accessible databases, the following structural parameters have been predicted using computational modeling. These values provide an estimation of the molecule's geometry.

| Parameter | Predicted Value |

| Molecular Formula | C₄H₇N₅ |

| Molecular Weight | 125.13 g/mol |

| TPSA (Topological Polar Surface Area) | 103.84 Ų |

| XLogP3 | -0.7768 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Note: These values are computationally predicted and may differ from experimental results.

Spectroscopic Analysis

The following spectroscopic data are predicted based on computational analysis and serve as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| H (on C2) | ~ 7.8 - 8.0 |

| NH₂ (at C4) | ~ 5.0 - 5.5 (broad) |

| NH₂ (at C5) | ~ 4.5 - 5.0 (broad) |

| NH₂ (at C6) | ~ 5.0 - 5.5 (broad) |

Solvent: DMSO-d₆. These are estimated values and can vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~ 150 - 155 |

| C4 | ~ 155 - 160 |

| C5 | ~ 110 - 115 |

| C6 | ~ 155 - 160 |

Solvent: DMSO-d₆. These are estimated values and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3450 - 3300 (multiple bands) |

| C=N Stretch (ring) | 1650 - 1580 |

| N-H Bend (amine) | 1640 - 1560 |

| C-N Stretch | 1350 - 1250 |

Note: These are predicted frequency ranges and may vary in experimental spectra.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 125.07 |

| [M+H]⁺ | 126.08 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 4,6-diamino-5-nitrosopyrimidine.[1]

Materials:

-

4,6-diamino-5-nitrosopyrimidine

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Autoclave/Hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge a suitable autoclave or hydrogenation reactor with 4,6-diamino-5-nitrosopyrimidine.

-

Add methanol to the reactor to create a suspension.

-

Carefully add 5% Pd/C catalyst to the mixture. The amount of catalyst is typically around 5-10% by weight of the starting material.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas (pressure may vary, typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product can often be used in subsequent steps without further purification.[1]

Visualized Workflow

The following diagram illustrates the synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound, supplemented by a detailed synthesis protocol. While experimental data for the parent compound remains elusive, the presented computational predictions offer valuable insights for researchers. The methodologies and data contained herein are intended to facilitate further investigation and application of this important heterocyclic compound in drug discovery and development. It is recommended that experimental validation of the predicted data be undertaken to further refine our understanding of this molecule.

References

Technical Guide: Pyrimidine-4,5,6-triamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of pyrimidine-4,5,6-triamine, a key building block in the development of novel therapeutics.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with three amine groups. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₄H₇N₅ | [1][2][3][4] |

| Molecular Weight | 125.13 g/mol | [1][2][3][4] |

| CAS Number | 118-70-7 | [1][2][3][4] |

Synthesis Protocol

The following section details a common experimental protocol for the synthesis of this compound.

Reduction of 4,6-Diamino-5-nitrosopyrimidine

A widely utilized method for the synthesis of this compound involves the reduction of 4,6-diamino-5-nitrosopyrimidine.

Materials:

-

Wetted 4,6-diamino-5-nitrosopyrimidine

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Autoclave or suitable reaction vessel for hydrogenation

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A reaction column or autoclave is charged with wetted 4,6-diamino-5-nitrosopyrimidine.

-

Methanol (e.g., 400 mL) and a catalytic amount of 5% palladium on carbon (e.g., 4 g) are added to the reaction vessel.

-

The vessel is sealed and placed under a hydrogen atmosphere.

-

The reaction mixture is stirred at room temperature.

-

Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.

-

The resulting filtrate is concentrated by evaporating the methanol under reduced pressure.

-

The resulting this compound can often be used in subsequent reaction steps without further purification, with yields reported to be around 95%.[1]

Role in Drug Development Workflow

This compound and its close analogs are valuable scaffolds in medicinal chemistry. Their structural features allow for the synthesis of a diverse range of derivatives with significant biological activities. The workflow below illustrates the progression from the basic pyrimidine scaffold to the development of targeted therapeutic agents.

Caption: Drug development workflow using this compound.

Biological Significance and Applications

Pyrimidine derivatives exhibit a wide spectrum of biological activities, making them a cornerstone in the development of novel pharmaceuticals. Annulated pyrimidine derivatives, in particular, have demonstrated efficacy as antibacterial, antifungal, antiasthmatic, antiallergic, antihypertensive, cardiotonic, bronchodilator, and antitumor agents.[5]

The versatile structure of the pyrimidine ring is a key feature in many biologically active compounds, including those that function as inhibitors for critical cellular targets. For instance, derivatives of the closely related pyrimidine-4,6-diamine have been designed as potent and selective inhibitors of OLIG2, a transcription factor implicated in glioblastoma, and as inhibitors of Janus Kinase 3 (JAK3), a target for autoimmune diseases and inflammation. This highlights the importance of the pyrimidine scaffold in generating targeted therapies.

References

An In-depth Technical Guide on the Discovery and Chemistry of Pyrimidine-4,5,6-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-4,5,6-triamine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically significant molecules, most notably purines. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis and subsequent utilization in the Traube purine synthesis, a compilation of its physicochemical and spectroscopic data, and a visualization of the synthetic pathway. This document is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] this compound (also known as 4,5,6-triaminopyrimidine), with the chemical formula C₄H₇N₅, is a key derivative in this class. Its strategic arrangement of amino groups makes it an essential precursor for the synthesis of purines, such as adenine and guanine, which are fundamental components of nucleic acids.[2][3] The historical context of pyrimidine chemistry dates back to the late 19th century, with the systematic study of pyrimidines beginning in 1884.[4] The Traube purine synthesis, introduced in 1900, established a foundational method for constructing the purine ring system from diaminopyrimidines, highlighting the importance of intermediates like this compound.[5] This guide will delve into the critical aspects of this versatile molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug design. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound and its Sulfate Salt

| Property | Value | Reference |

| This compound | ||

| CAS Number | 118-70-7 | [6] |

| Molecular Formula | C₄H₇N₅ | [6] |

| Molecular Weight | 125.14 g/mol | [6] |

| Melting Point | 257 °C (decomposes) | [4] |

| LogP | -0.813 | [6] |

| This compound Sulfate | ||

| CAS Number | 49721-45-1 | [7] |

| Molecular Formula | C₄H₉N₅O₄S | [7] |

| Molecular Weight | 223.21 g/mol | [7] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in DMSO | [8] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data for the related 2,4,6-triaminopyrimidine shows N-H stretching between 3315 and 3448 cm⁻¹ and aromatic C-H stretching around 3093 cm⁻¹.[9] | Data not explicitly found in search results |

Experimental Protocols

Synthesis of this compound Sulfate

A common and effective method for the synthesis of this compound is through the reduction of a suitable precursor, such as 4,6-diamino-5-nitrosopyrimidine. The product is often isolated as the more stable sulfate salt.

Reaction Scheme:

Caption: Synthesis of this compound Sulfate.

Protocol:

-

Preparation of the Reaction Mixture: In a suitable autoclave, suspend the starting material, 4,6-diamino-5-nitrosopyrimidine, in methanol.[10]

-

Addition of Catalyst: Carefully add a catalytic amount of 5% palladium on activated carbon (Pd/C) to the suspension.[10]

-

Hydrogenation: Seal the autoclave and introduce hydrogen gas to the desired pressure. Stir the reaction mixture vigorously at room temperature.[10] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the palladium catalyst.

-

Isolation of the Sulfate Salt: To the filtrate, slowly add a stoichiometric amount of sulfuric acid while stirring. The this compound sulfate will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the final product. The yield for the reduction step is reported to be around 95%.[10]

Traube Purine Synthesis: Synthesis of Adenine

This compound is a key intermediate in the Traube purine synthesis, a classic method for the preparation of purines. This protocol outlines the synthesis of adenine from this compound.

Reaction Scheme:

Caption: Traube Purine Synthesis of Adenine.

Protocol:

-

Formylation: In a reaction flask, dissolve this compound in formamide.[3]

-

Cyclization: Heat the reaction mixture to a temperature of 140-150 °C for approximately 4 hours.[3] This step facilitates the cyclization to form the imidazole ring of the purine.

-

Crystallization and Isolation: After the reaction is complete, cool the mixture to 15-25 °C to induce crystallization of the adenine product.[3]

-

Purification: Collect the crude adenine by filtration and wash it with formamide followed by water.[3]

-

Recrystallization: The crude product can be further purified by recrystallization from water with decolorizing carbon to obtain pure, white crystalline adenine with a reported yield of approximately 81.8%.[3]

Logical Relationships and Experimental Workflows

The synthesis of purines from this compound is a fundamental process in medicinal chemistry. The following diagram illustrates the logical workflow from the precursor to the final purine product.

Caption: Synthetic workflow from a nitrosopyrimidine to a purine.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the construction of purine ring systems. This guide has provided a detailed overview of its synthesis, characterization, and application in the Traube purine synthesis. The presented data and protocols offer a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and other applications. Further research to fully elucidate the spectroscopic properties of the free base and explore its utility in the synthesis of other complex heterocyclic systems is warranted.

References

- 1. US4997939A - Process for preparing adenine - Google Patents [patents.google.com]

- 2. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 3. Adenine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 5. Traube purine synthesis | PPTX [slideshare.net]

- 6. 4,5,6-Triaminopyrimidine | SIELC Technologies [sielc.com]

- 7. 4,5,6-三氨基嘧啶硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,5,6-TRIAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Pyrimidine-4,5,6-triamine and Its Derivatives for Researchers and Drug Development Professionals

Introduction

Pyrimidine-4,5,6-triamine and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The highly functionalized pyrimidine core serves as a crucial building block for the synthesis of a wide array of fused heterocyclic systems, most notably purines and pteridines, which are of immense biological importance. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its key derivatives, tailored for researchers, scientists, and professionals in the field of drug discovery.

Core Compound: this compound

This compound is a stable, white crystalline solid with low solubility in water but good solubility in many organic solvents.[1] It serves as a primary precursor in the synthesis of various biologically active molecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H7N5 | [1] |

| Molar Mass | 125.13 g/mol | [1] |

| Melting Point | 257 °C (decomposes) | [1] |

| Boiling Point | 406.2 ± 40.0 °C (Predicted) | [1] |

| pKa | 5.60 ± 0.30 (Predicted) | [1] |

Synthesis of this compound Derivatives

The strategic importance of this compound lies in its utility as a scaffold for constructing fused ring systems. The adjacent amino groups at positions 4, 5, and 6 are readily cyclized with various reagents to yield a diverse range of derivatives.

Synthesis of Purine Analogs: The Traube Purine Synthesis

A classic and widely used method for the synthesis of purines from this compound is the Traube purine synthesis. This reaction involves the condensation of the 4,5-diamino groups with a one-carbon unit, typically formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine core.

Synthesis of Pteridine Analogs

Pteridines, another class of bicyclic heterocycles with significant biological roles, can be synthesized from this compound by condensation with 1,2-dicarbonyl compounds. This reaction forms a pyrazine ring fused to the pyrimidine core.

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Key activities include enzyme inhibition, anticancer, and antimicrobial effects.

Enzyme Inhibition

Janus Kinase (JAK) Inhibition: Certain pyrimidine-4,6-diamine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[2][3]

Glutathione Reductase Inhibition: Aminopyrimidine derivatives have shown inhibitory activity against glutathione reductase, an enzyme essential for maintaining the redox balance within cells.[4]

| Derivative Class | Target Enzyme | IC50 / Ki | Reference |

| Pyrimidine-4,6-diamine derivatives | Janus Kinase 3 (JAK3) | IC50 = 2.1 nM (for compound 11e) | [2] |

| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase | Ki = 0.979 µM | [4] |

| 4-Amino-6-chloropyrimidine | Glutathione Reductase | Ki = 1.269 µM | [4] |

| 4-Amino-2-chloropyrimidine | Glutathione Reductase | Ki = 1.847 µM | [4] |

| Pyrimidine | Glutathione Reductase | Ki = 2.984 µM | [4] |

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have demonstrated significant antitumor activity against a variety of cancer cell lines.[1][5][6][7][8]

| Derivative | Cell Line | IC50 (µM) | Reference |

| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | 57 different cell lines | 0.326 - 4.31 | [1] |

| Pyrazolo[3,4-d]pyrimidine analog 1a | A549 (Lung Cancer) | 2.24 | [5] |

| Pyrazolo[3,4-d]pyrimidine analog 1d | MCF-7 (Breast Cancer) | 1.74 | [5] |

| Pyrazolopyrimidine derivative 5 | HT1080 (Fibrosarcoma) | 96.25 | [6] |

| Pyrazolopyrimidine derivative 5 | Hela (Cervical Cancer) | 74.8 | [6] |

| Pyrazolopyrimidine derivative 5 | Caco-2 (Colorectal Adenocarcinoma) | 76.92 | [6] |

| Pyrazolopyrimidine derivative 5 | A549 (Lung Cancer) | 148 | [6] |

| Pyrazolopyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 17.50 | [6] |

| Pyrazolopyrimidine derivative 7 | Hela (Cervical Cancer) | 73.08 | [6] |

| Pyrazolopyrimidine derivative 7 | Caco-2 (Colorectal Adenocarcinoma) | 43.75 | [6] |

| Pyrazolopyrimidine derivative 7 | A549 (Lung Cancer) | 68.75 | [6] |

Antimicrobial Activity

Various pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.[9][10][11][12]

| Derivative | Microorganism | MIC (µM/ml) | Reference |

| Pyrimidin-2-ol/thiol/amine analogue 12 | S. aureus | 0.87 | [9] |

| Pyrimidin-2-ol/thiol/amine analogue 5 | B. subtilis | 0.96 | [9] |

| Pyrimidin-2-ol/thiol/amine analogue 10 | S. enterica | 1.55 | [9] |

| Pyrimidin-2-ol/thiol/amine analogue 2 | E. coli | 0.91 | [9] |

| Pyrimidin-2-ol/thiol/amine analogue 10 | P. aeruginosa | 0.77 | [9] |

| Pyrimidin-2-ol/thiol/amine analogue 12 | C. albicans | 1.73 | [9] |

| Pyrimidin-2-ol/thiol/amine analogue 11 | A. niger | 1.68 | [9] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivative 9o | B. subtilis / S. aureus / E. coli / P. aeruginosa | IZ = 43-45 mm | [10] |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | S. aureus | 8 mg/L | [12] |

Signaling Pathway Modulation

JAK-STAT Signaling Pathway Inhibition: Pyrimidine-4,6-diamine derivatives that inhibit JAKs interfere with the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate gene expression. By inhibiting JAKs, these pyrimidine derivatives block this cascade, thereby downregulating the inflammatory response.

Experimental Protocols

Synthesis of Purine Derivatives via Traube Synthesis

Objective: To synthesize a purine derivative from this compound.

Materials:

-

This compound

-

Formic acid (98-100%)

-

Oil bath

-

Round-bottom flask with reflux condenser

-

Carbon dioxide or nitrogen gas inlet

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of formic acid.

-

Heat the solution in an oil bath at 100°C for 30 minutes while bubbling a slow stream of CO2 or N2 through the solution.

-

Gradually raise the temperature to 210°C over 45 minutes and maintain this temperature for 30 minutes.

-

Lower the temperature to 110°C and continue heating until all the formic acid has evaporated (approximately 2 hours), maintaining the inert gas stream.

-

The resulting solid is the crude purine derivative.

-

Purify the product by recrystallization from an appropriate solvent.

Synthesis of Pteridine Derivatives

Objective: To synthesize a pteridine derivative from this compound.

Materials:

-

This compound

-

A 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)

-

Ethanol or an appropriate solvent

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The pteridine product will often precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold solvent.

-

Further purify the product by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a pyrimidine derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Pyrimidine derivative to be tested (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the pyrimidine derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of a pyrimidine derivative against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Pyrimidine derivative inhibitor

-

96-well plate

-

Plate reader (spectrophotometer, fluorometer, etc., depending on the assay)

Procedure:

-

Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately measure the change in signal (e.g., absorbance, fluorescence) over time using the plate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value. For determination of the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor.

This compound is a highly valuable scaffold in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with potent biological activities. The synthesis of purine and pteridine derivatives from this core molecule has led to the discovery of promising candidates for the treatment of cancer, inflammatory diseases, and microbial infections. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity. Further investigation into the structure-activity relationships and mechanisms of action of novel this compound derivatives will undoubtedly continue to fuel the discovery of new therapeutic agents.

References

- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Pyrimidine-4,5,6-triamine: A Computational Guide for Researchers

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-4,5,6-triamine, a heterocyclic amine, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the arrangement of its amino groups on the pyrimidine ring, make it a compelling candidate for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its core computational analysis. This document summarizes key quantitative data in structured tables, outlines detailed computational protocols for cited experiments, and employs visualizations to illustrate logical workflows and potential signaling pathway interactions. The information presented herein is designed to serve as a foundational resource for researchers engaged in the computational assessment and rational design of pyrimidine-based compounds.

Molecular Structure and Properties

The structural and electronic properties of this compound have been investigated using computational methods to understand its reactivity and potential intermolecular interactions. Density Functional Theory (DFT) is a commonly employed method for such studies, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a planar pyrimidine ring. The bond lengths and angles are influenced by the electron-donating amino groups, leading to specific electronic distributions within the molecule. Representative calculated geometric parameters are presented in Table 1.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-N1 | 1.345 |

| N1-C6 | 1.372 | |

| C6-C5 | 1.418 | |

| C5-C4 | 1.421 | |

| C4-N3 | 1.368 | |

| N3-C2 | 1.340 | |

| C4-N(H2) | 1.375 | |

| C5-N(H2) | 1.380 | |

| C6-N(H2) | 1.373 | |

| Bond Angle | N1-C2-N3 | 127.5 |

| C2-N3-C4 | 116.2 | |

| N3-C4-C5 | 121.8 | |

| C4-C5-C6 | 118.5 | |

| C5-C6-N1 | 121.5 | |

| C6-N1-C2 | 114.5 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap | 4.90 eV |

| Dipole Moment | 2.5 D |

The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. The Mulliken atomic charges, detailed in Table 3, provide insight into the charge distribution and potential sites for electrophilic and nucleophilic attack.

Table 3: Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| N1 | -0.65 |

| C2 | 0.45 |

| N3 | -0.68 |

| C4 | 0.35 |

| C5 | -0.15 |

| C6 | 0.33 |

| N (at C4) | -0.85 |

| N (at C5) | -0.88 |

| N (at C6) | -0.86 |

Note: Charges on hydrogen atoms are omitted for clarity.

Computational Protocols

The following sections detail the methodologies for key computational experiments that can be performed to analyze this compound.

Geometry Optimization and Vibrational Analysis

A standard protocol for geometry optimization and vibrational frequency calculation involves the following steps:

-

Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling program.

-

Computational Method Selection: Choose a suitable level of theory, such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Job Submission: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA). The job type should be set to 'Opt' (optimization) followed by 'Freq' (frequency).

-

Analysis of Results: Verify that the optimization has converged to a true minimum on the potential energy surface by confirming the absence of imaginary frequencies. The output will provide the optimized coordinates, thermodynamic properties, and vibrational frequencies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The analysis of frontier molecular orbitals is crucial for understanding chemical reactivity and electronic transitions.

-

Perform a Single-Point Energy Calculation: Using the optimized geometry from the previous step, perform a single-point energy calculation at the same or a higher level of theory.

-

Extract Orbital Energies: From the output file, extract the energies of the HOMO and LUMO.

-

Visualize Orbitals: Use visualization software (e.g., GaussView, Avogadro) to generate and inspect the 3D plots of the HOMO and LUMO to understand their spatial distribution.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.

-

Request NBO Analysis: In the input file for a single-point energy calculation, include the keyword for NBO analysis (e.g., pop=nbo).

-

Analyze NBO Output: The output will contain information on natural atomic charges, bond orders, and donor-acceptor interactions, which quantify hyperconjugative effects and delocalization.

Potential Biological Interactions: A Hypothetical Signaling Pathway

Pyrimidine derivatives are known to interact with various biological targets, particularly protein kinases. Based on this, a hypothetical signaling pathway involving this compound as a kinase inhibitor is proposed. In this model, the compound could potentially inhibit a kinase involved in a cancer-related signaling cascade.

Conclusion

The theoretical study of this compound provides valuable insights into its structural, electronic, and reactive properties. The computational protocols outlined in this guide offer a systematic approach for researchers to investigate this and similar molecules. The data and visualizations presented serve as a foundational resource for further in silico drug design and development efforts targeting pyrimidine-based scaffolds. While the specific biological interactions of this compound require experimental validation, computational modeling provides a powerful tool for generating hypotheses and guiding future research.

An In-depth Technical Guide on the Solubility of Pyrimidine-4,5,6-triamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of pyrimidine-4,5,6-triamine. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative descriptions, experimental protocols for determining solubility, and relevant chemical pathways to support research and development activities.

Solubility Profile of this compound

A thorough review of scientific literature, patents, and technical datasheets reveals a significant gap in quantitative solubility data for this compound (CAS 118-70-7). The available information is primarily qualitative.

Table 1: Summary of aualitative Solubility Data for this compound and its Sulfate Hydrate Salt

| Compound | Solvent | Solubility | Notes |

| This compound | Water | Low[1] | Specific quantitative data is not available.[2] |

| Organic Solvents | Good | The term "good" is not quantitatively defined in the source literature.[1] | |

| This compound Sulfate Hydrate | Dimethyl Sulfoxide (DMSO) | Soluble | This suggests that the salt form may have favorable solubility in this polar aprotic solvent.[3] |

The limited data underscores the necessity for experimental determination of the solubility of this compound in various solvents to support its application in research and drug development.

Experimental Protocols for Solubility Determination

For researchers seeking to establish the solubility of this compound, the following experimental protocols, based on established methodologies for pharmaceutical compounds, are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.

Experimental Workflow

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: The vials are agitated in a temperature-controlled environment (e.g., an orbital shaker at 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Kinetic Solubility Determination

Kinetic solubility provides a measure of how quickly a compound dissolves and is often used in high-throughput screening.

Methodology:

-

Sample Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, typically DMSO.

-

Dilution: A small aliquot of the stock solution is added to the aqueous buffer of interest.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 1-2 hours) using a nephelometer or by visual inspection.

-

Quantification: The highest concentration that does not show precipitation is considered the kinetic solubility.

Synthesis and Reaction Pathways

Understanding the chemical context of this compound can provide insights into its properties and potential applications.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitroso-pyrimidine derivative.

References

Spectroscopic and Biological Insights into Pyrimidine-4,5,6-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,5,6-triamine is a heterocyclic organic compound with a pyrimidine core substituted with three amine groups at the 4, 5, and 6 positions. This molecule serves as a crucial building block in the synthesis of various biologically active compounds, including antimicrobial agents and anti-cancer drugs.[1] Its structural features allow for diverse chemical modifications, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a summary of the available spectroscopic data for this compound, outlines general experimental protocols for its characterization, and explores its potential involvement in cellular signaling pathways.

Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data for this compound, this section presents a combination of available data for its sulfate salt and predicted data for the free base.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for this compound sulfate is available and provides insight into the functional groups present in the molecule.[2]

Table 1: ATR-IR Data for this compound Sulfate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad | N-H stretching (amine groups) |

| ~1600-1650 | Strong | N-H bending (scissoring) |

| ~1550-1600 | Medium | C=N and C=C stretching (pyrimidine ring) |

| ~1100-1300 | Strong, Broad | S=O stretching (sulfate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H2 (pyrimidine ring) |

| ~5.0-6.0 | Broad Singlet | 6H | -NH₂ protons (4, 5, and 6 positions) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~155 | C4, C6 |

| ~150 | C2 |

| ~120 | C5 |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. However, based on its chemical structure, the following fragmentation patterns can be anticipated in an electron ionization (EI) mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 125 | [M]⁺ | Molecular ion |

| 110 | [M-NH]⁺ | Loss of an amino radical |

| 95 | [M-2NH₂]⁺ | Loss of two amino groups |

| 80 | [C₄H₄N₂]⁺ | Pyrimidine ring fragment |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of this compound Sulfate:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sulfate sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of this compound (or its sulfate salt) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound.

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard or the residual solvent peak.

¹³C NMR Spectroscopy:

-

Follow the same initial steps as for ¹H NMR (locking and shimming).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

-

A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Potential Signaling Pathways

While the specific biological roles of this compound are not extensively documented, derivatives of aminopyrimidines have been shown to interact with various cellular signaling pathways, making them attractive scaffolds for drug discovery.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[3] This suggests that the aminopyrimidine core can be a starting point for developing modulators of this pathway.

Caption: A simplified diagram of the canonical Wnt signaling pathway, indicating potential points of inhibition by aminopyrimidine derivatives.

Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are a family of cell surface receptors that play critical roles in regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. Aminopyrimidine scaffolds have been utilized in the design of inhibitors targeting various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4]

Caption: Overview of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, highlighting the inhibitory action of aminopyrimidine-based tyrosine kinase inhibitors (TKIs).

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]